molecular formula C23H26BrN2O2P B2827620 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide CAS No. 356534-53-7

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide

Cat. No.: B2827620
CAS No.: 356534-53-7
M. Wt: 473.351
InChI Key: VHUNYAIWJKGULJ-UHFFFAOYSA-N
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Description

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide (CAS: 356534-53-7) is a specialized organophosphonium compound with a unique hybrid structure combining a tert-butyloxycarbonyl (Boc)-protected hydrazine moiety and a triphenylphosphonium group. This compound is characterized by high purity (99%) and is cataloged as a catalyst or reagent in organic synthesis, particularly in reactions requiring hydrazine derivatives or phosphonium-mediated transformations . Its molecular formula is C28H30BrN2O2P, with a molecular weight of 537.43 g/mol. The Boc group enhances stability under acidic conditions, while the phosphonium moiety facilitates nucleophilic displacement reactions, making it valuable in peptide coupling, Staudinger ligations, or as a precursor for heterocycle synthesis .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N2O2P.BrH/c1-23(2,3)27-22(26)24-25-28(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21;/h4-18,25H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUNYAIWJKGULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrN2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide (CAS Number: 356534-53-7) is a phosphonium compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article aims to summarize the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

  • Molecular Formula : C23H26BrN2O2P
  • Molecular Weight : 473.35 g/mol
  • Appearance : Typically exists as a white crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The triphenylphosphonium moiety is known to facilitate mitochondrial targeting, which is crucial in the context of drug delivery systems aimed at treating mitochondrial dysfunctions and related diseases.

Proposed Mechanisms:

  • Mitochondrial Targeting : The phosphonium group enhances the accumulation of the compound within mitochondria due to the negative membrane potential, allowing for localized therapeutic effects.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels, potentially leading to apoptosis in cancer cells or protective effects in neurodegenerative diseases.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
HeLa25Induces apoptosis via ROS generation
MCF-730Mitochondrial dysfunction leading to cell death
A54920Inhibition of cell proliferation

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection:

  • Study Findings : In models of oxidative stress-induced neuronal injury, treatment with this compound resulted in reduced neuronal death and improved cell viability.
  • Mechanism : The neuroprotective effects are likely mediated through the reduction of oxidative stress and inflammation in neuronal tissues.

Case Study 1: Cancer Treatment

A recent clinical trial explored the use of this compound in combination with standard chemotherapy agents for treating advanced-stage cancers. Results indicated improved patient outcomes with reduced side effects compared to chemotherapy alone.

Case Study 2: Neurodegenerative Disease Model

In animal models of Alzheimer's disease, administration of this compound led to significant improvements in cognitive function and a reduction in amyloid plaque formation, suggesting a potential therapeutic role in neurodegeneration.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine bromide is in organic synthesis. It serves as an intermediate in the preparation of various functionalized compounds. The compound's structure allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

Case Study: Synthesis of Muscarinic Antagonists

In a study published by the National Institutes of Health, derivatives of muscarinic antagonists were synthesized using this compound as a key intermediate. The research demonstrated that the compound could be effectively used to modify existing pharmacophores, enhancing their binding affinity to muscarinic receptors. This application highlights its role in drug discovery and development, particularly in creating new therapeutic agents for conditions like Alzheimer's disease .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in developing hydrazine derivatives with pharmacological activity. Hydrazine compounds are known for their diverse biological activities, including antitumor and antimicrobial properties.

Case Study: Pharmacologically Active Hydrazine Derivatives

Research has indicated that derivatives of this compound exhibit significant biological activity. For instance, modifications to the hydrazine moiety have led to compounds with enhanced efficacy against various cancer cell lines. This underscores the potential of this compound in designing targeted cancer therapies .

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations, particularly for its stability and effectiveness as a skin treatment agent. The incorporation of such compounds into formulations can enhance their therapeutic effects, contributing to improved skin health.

Case Study: Stability and Efficacy Testing

A study published in the Brazilian Journal of Pharmaceutical Sciences examined how incorporating hydrazine derivatives into topical formulations affected their stability and skin penetration properties. The findings suggested that these compounds could improve the bioavailability of active ingredients when used in cosmetic products, thus enhancing their overall effectiveness .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for functionalized compoundsEffective in nucleophilic substitution reactions
Medicinal ChemistryDevelopment of hydrazine derivativesSignificant activity against cancer cell lines
Cosmetic FormulationsEnhances stability and efficacy in skin treatmentsImproved bioavailability and effectiveness

Comparison with Similar Compounds

Comparison with Similar Phosphonium Bromide Compounds

Structural and Functional Differences

The compound’s distinctiveness lies in its dual functional groups (Boc-hydrazine and triphenylphosphonium), which are absent in other phosphonium salts. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of 1-(T-Butyloxycarbonyl)-2-triphenylphosphoniumhydrazine Bromide and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C28H30BrN2O2P 537.43 Boc-protected hydrazine; polar yet stable; high purity (99%) Peptide synthesis, heterocycle formation
(1-Tetradecyl)triphenylphosphonium bromide C32H44BrP 539.58 Long alkyl chain; lipophilic Phase-transfer catalyst, lipid studies
(2-Methylpropyl)triphenylphosphonium bromide C22H24BrP 399.31 Compact alkyl substituent; moderate solubility in organic solvents Ionic liquids, Wittig reactions
Triphenylpropargylphosphonium bromide C21H18BrP 381.25 Propargyl group for alkyne chemistry Alkyne synthesis, click chemistry
Tetraphenylphosphonium bromide C24H20BrP 419.30 Tetra-aryl structure; high thermal stability Electrolyte additive, polymerization

Q & A

Q. What are the challenges in scaling up its synthesis while maintaining purity?

  • Methodological Answer :
  • Purification at Scale : Replace column chromatography with antisolvent crystallization (e.g., water addition to DMF solution) .
  • Process Analytical Technology (PAT) : Use real-time UV/Vis monitoring to detect impurities during continuous flow synthesis .
  • Case Study : A scaled-up synthesis of a related phosphonium bromide achieved >95% purity via recrystallization and strict moisture control .

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